Chrysotobibenzyl

Description

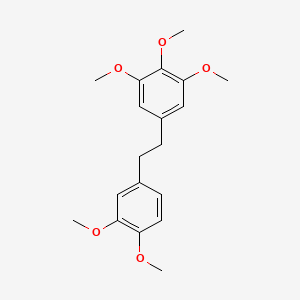

Structure

2D Structure

3D Structure

Properties

CAS No. |

108853-09-4 |

|---|---|

Molecular Formula |

C19H24O5 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C19H24O5/c1-20-15-9-8-13(10-16(15)21-2)6-7-14-11-17(22-3)19(24-5)18(12-14)23-4/h8-12H,6-7H2,1-5H3 |

InChI Key |

XKKZNLRWNSUNBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

108853-09-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chrysotobibenzyl, Aloifol II dimethyl ether |

Origin of Product |

United States |

Foundational & Exploratory

Chrysotobibenzyl chemical structure and properties

An In-depth Technical Guide to Chrysotobibenzyl: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a polymethoxylated bibenzyl, a class of secondary metabolites found in certain plant species, notably from the Orchidaceae family, such as Dendrobium pulchellum.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preclinical studies have highlighted its role as an anti-metastatic agent in lung cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized as a bibenzyl, featuring two phenyl rings linked by an ethane bridge. Its IUPAC name is 5-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-benzene. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 108853-09-4 | [1][5] |

| Chemical Formula | C₁₉H₂₄O₅ | [1][5] |

| Molecular Weight | 332.40 g/mol | [1] |

| Exact Mass | 332.1624 | [1] |

| Synonyms | Aloifol II dimethyl ether; Amoenylinin | [1][5] |

| Elemental Analysis | C: 68.66%; H: 7.28%; O: 24.07% | [1] |

| Purity (Commercial) | 95% ~ 99% | [5] |

| Storage | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. Store in a well-closed container, protected from light. | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer activity, primarily focused on inhibiting metastasis in non-small cell lung cancer (NSCLC). Its mechanism is multi-faceted, targeting key signaling pathways involved in cell migration, invasion, and resistance to apoptosis.

Anti-Metastatic Effects

Studies have shown that this compound, at concentrations ranging from 1-50 µM, effectively inhibits the migration and invasion of human lung cancer cells (including H460 and H292 lines) in a dose-dependent manner.[3][4] This activity is linked to its ability to suppress filopodia formation and the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell dissemination.[3][4]

Modulation of Integrin and Caveolin-1 Signaling

The primary mechanism of action for this compound's anti-metastatic effects is through the modulation of Caveolin-1 (Cav-1) and integrin signaling. Treatment with this compound leads to a reduction in the protein levels of Cav-1, integrins β1, β3, and αν, as well as downstream effectors such as phosphorylated Focal Adhesion Kinase (p-FAK) and phosphorylated Akt (p-AKT).[3][4] This disruption of the Cav-1/Integrin axis is crucial for its inhibitory effects on cell migration.

Sensitization to Chemotherapy

A significant finding is that this compound sensitizes lung cancer cells to apoptosis mediated by cisplatin, a common chemotherapeutic agent.[2][3] By downregulating integrins, which play a role in chemoresistance, this compound not only curtails cell metastasis but also enhances the efficacy of conventional cancer drugs.[3][4]

Cytotoxicity Profile

This compound has been shown to be non-cytotoxic at concentrations up to 50 µM in various human lung cancer cell lines (H460, H292, A549, H23) and non-cancerous human cells.[3][4] However, a significant alteration in cell proliferation was noted in H292 cells at a 50 µM concentration after 48 hours, suggesting a potential cytostatic or cell-line-specific cytotoxic effect at higher concentrations or longer exposure times.[3][4]

Experimental Protocols

The following section details the methodologies used to characterize the biological activity of this compound.

Source and Preparation

This compound is a natural product that can be isolated from the stem of Dendrobium pulchellum.[2] For experimental use, stock solutions are typically prepared by dissolving the purified compound in dimethylsulfoxide (DMSO) to the desired concentration.

Cell-Based Assays

A standard workflow for evaluating the anti-metastatic potential of this compound involves a series of in-vitro assays.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. CAS 108853-09-4 | this compound [phytopurify.com]

A Technical Guide to the Biosynthesis of Chrysotobibenzyl in Dendrobium

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of chrysotobibenzyl and related bibenzyl compounds in Dendrobium species. It details the enzymatic steps, presents quantitative data on metabolite accumulation and enzyme kinetics, and offers comprehensive protocols for key experimental procedures.

The this compound Biosynthesis Pathway

Bibenzyls are a class of aromatic secondary metabolites characterized by a C6-C2-C6 backbone.[1] In Dendrobium, these compounds are derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[2] The pathway proceeds through a series of core enzymatic reactions to form a bibenzyl scaffold, which is then modified by tailoring enzymes to produce a diverse array of bibenzyls, including the polymethoxylated bibenzyl this compound.[3][4]

The biosynthesis can be divided into two main stages:

-

Formation of the Bibenzyl Backbone: This stage involves the conversion of L-phenylalanine to a dihydro-hydroxycinnamoyl-CoA starter molecule, which is then condensed with malonyl-CoA molecules to form the fundamental bibenzyl structure.

-

Tailoring Modifications: The bibenzyl backbone undergoes a series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450s and O-methyltransferases, respectively, to yield the final complex products.[3][5]

The proposed pathway leading to this compound is illustrated below. It begins with the general phenylpropanoid pathway, leading to the formation of dihydro-piceatannol. This intermediate then undergoes a sequential series of specific O-methylations to produce erianin, crepidatin, and finally this compound (3,3',4,4',5-pentaMeP).[3]

Key Enzymes and Their Regulation

The biosynthesis of this compound is orchestrated by several key enzyme families. Transcriptomic analyses have been instrumental in identifying candidate genes that are upregulated in tissues with high bibenzyl content, such as the roots.[6][7]

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[8]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.[8]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, the starter molecule for the next stage.[8]

-

Bibenzyl Synthase (BBS): A type III polyketide synthase (PKS), this is a key rate-limiting enzyme in the pathway.[9] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the bibenzyl scaffold, such as dihydroresveratrol.[1][2]

-

Cytochrome P450s (CYP450s): This large family of enzymes is responsible for various oxidative modifications, primarily hydroxylations, on the bibenzyl ring structure.[10][11] These modifications increase the structural diversity of the resulting compounds.[12]

-

O-Methyltransferases (OMTs): These enzymes catalyze the regiospecific transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the bibenzyl core.[3][4] The sequential and specific action of different OMTs is critical for the synthesis of highly methylated bibenzyls like this compound.[3]

The expression of these genes, particularly BBS, is often highest in root tissues, which correlates with higher concentrations of bibenzyl compounds like erianin and gigantol in those tissues.[6][13] Furthermore, the application of elicitors such as Methyl-Jasmonate (MeJA) has been shown to upregulate the expression of these key enzyme genes and promote the biosynthesis of bibenzyls.[6][7]

Quantitative Analysis of Bibenzyl Biosynthesis

Quantitative studies provide crucial data on the efficiency of the biosynthetic pathway and the catalytic power of its enzymes. This information is vital for metabolic engineering and drug development efforts.

Table 1: Bibenzyl Content in Dendrobium Species This table summarizes the content of key bibenzyl compounds found in different Dendrobium species and tissues.

| Compound | Species | Tissue | Content (mass fraction or µg/g DW) | Reference |

| Erianin | D. chrysotoxum | Stem | ~0.12% | [5][14] |

| Erianin | D. thyrsiflorum | Stem | ~0.008% | [5][14] |

| Erianin | D. officinale | Root | 2.63 ± 0.69 µg/g | [7] |

| Gigantol | D. officinale | Root | 37.01 ± 2.16 µg/g | [7] |

| Total Bibenzyls | D. species | Various | Trace to 4.00 µg/mg | [15][16] |

Table 2: Kinetic Properties of Dendrobium Bibenzyl Synthases (BBS) This table presents the kinetic parameters for BBS enzymes from different Dendrobium species, highlighting their catalytic efficiency.

| Enzyme | Species | Substrates | Product | Vmax | Km | Reference |

| DsBBS | D. sinense | 4-coumaroyl-CoA, malonyl-CoA | Resveratrol | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ | - | [2][17] |

| DoBS1 | D. officinale | 4-coumaroyl-CoA, malonyl-CoA | Dihydroresveratrol | 3.57 ± 0.23 nmol min⁻¹ mg⁻¹ | 0.30 ± 0.08 mmol | [1] |

Detailed Experimental Protocols

Reproducible and detailed protocols are essential for research in this field. Below are methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for Bibenzyl Extraction and HPLC Quantification

This protocol is adapted for the extraction and quantification of bibenzyls from Dendrobium tissues.[13][15][18]

-

Sample Preparation: Dry plant tissues (e.g., roots, stems) at 85°C to a constant weight. Grind the dried tissue into a fine powder.

-

Extraction: Weigh 100 mg of sample powder and reflux with 2 mL of 70% ethanol at 90°C for 2 hours.

-

Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes. Collect the supernatant.

-

Concentration: Concentrate the supernatant using a rotary evaporator.

-

Reconstitution: Redissolve the concentrated extract in a known volume of methanol (e.g., 10 mL).

-

Filtration: Filter the solution through a 0.22 µm syringe filter before analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm).[15]

-

Mobile Phase: A gradient elution system of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).[15]

-

Detection: Diode Array Detector (DAD) monitoring at 280 nm for bibenzyls.

-

Quantification: Calculate the concentration of specific bibenzyls by comparing peak areas to a standard curve generated with authentic standards (e.g., gigantol).[13]

-

Protocol for Bibenzyl Synthase (BBS) in Vitro Enzyme Assay

This protocol describes the functional characterization of a candidate BBS enzyme using a recombinant protein expressed in E. coli.[1][2]

-

Recombinant Protein Expression and Purification:

-

Clone the full-length cDNA of the candidate BBS gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Culture the bacteria and induce protein expression with IPTG.

-

Harvest the cells, lyse them (e.g., sonication), and purify the recombinant BBS-HisTag protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

Enzymatic Reaction:

-

Product Analysis:

-

Stop the reaction by adding an equal volume of methanol.[1]

-

Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to identify and quantify the enzymatic product (e.g., dihydroresveratrol) by comparing its retention time and mass spectrum to an authentic standard.[1]

-

Protocol for Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the transcript levels of genes involved in the bibenzyl biosynthetic pathway.[6][19]

-

RNA Extraction: Isolate total RNA from different Dendrobium tissues using a suitable kit (e.g., RNAprep Pure Plant Kit) following the manufacturer's instructions.[6] Assess RNA quality and integrity using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[6]

-

qRT-PCR Reaction:

-

Prepare a 10 µL reaction mix containing:[19]

-

5 µL of 2x SYBR Green PCR Master Mix.

-

0.5 µL of Forward Primer (10 µM).

-

0.5 µL of Reverse Primer (10 µM).

-

1 µL of diluted cDNA template.

-

3 µL of nuclease-free water.

-

-

Use a housekeeping gene (e.g., Actin) as an internal control for normalization.

-

-

Thermal Cycling Program:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.[19]

-

-

Follow with a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[13]

Conclusion and Future Directions

Significant progress has been made in elucidating the biosynthetic pathway of bibenzyls in Dendrobium. The core pathway from L-phenylalanine to the bibenzyl scaffold is well-established, and key enzymes, particularly the rate-limiting Bibenzyl Synthase, have been identified and characterized.[1][17] Recent studies have begun to unravel the complex "tailoring" steps, identifying specific O-methyltransferases responsible for the sequential methylation that leads to this compound.[3]

However, gaps in our knowledge remain. The specific cytochrome P450 enzymes responsible for the hydroxylation patterns on the bibenzyl core are yet to be fully characterized. A complete understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for enhancing the production of these valuable compounds.

Future research should focus on:

-

Functional characterization of the remaining unknown CYP450s and OMTs in the pathway.

-

Metabolic engineering in Dendrobium or heterologous hosts (e.g., yeast, E. coli) to overproduce this compound and other high-value bibenzyls.

-

Investigating the transcriptional regulation of the pathway to identify master regulators that can be targeted to boost overall pathway flux.

This technical guide provides a solid foundation for researchers aiming to explore and manipulate the biosynthesis of this compound, paving the way for novel applications in drug development and biotechnology.

References

- 1. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis [mdpi.com]

- 2. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic divergence of O-methyltransferases shapes the chemo-diversity of polymethoxylated bibenzyls in Dendrobium catenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin [frontiersin.org]

- 15. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibenzyl compounds, a class of secondary metabolites prevalent in the plant kingdom, particularly in the Orchidaceae family (genus Dendrobium), have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of Chrysotobibenzyl and related bibenzyl compounds, with a focus on their anti-cancer properties. This document details the molecular structure, biological functions, and underlying signaling pathways associated with these compounds. Special emphasis is placed on this compound's role in inhibiting cancer cell migration and its potential as a sensitizing agent for conventional chemotherapy. The guide includes detailed experimental protocols for key biological assays, quantitative data on the biological activities of various bibenzyls, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding and further research in this promising area of drug discovery.

Introduction

This compound is a bibenzyl compound isolated from the stems of Dendrobium pulchellum.[1] Like other bibenzyls, it is characterized by a 1,2-diphenylethane skeleton. These compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3][4][5][6][7][8] In recent years, the anti-metastatic potential of this compound has become a focal point of research. Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of lung cancer cells, suggesting its potential as a therapeutic agent to combat metastatic disease.[9][10][11] Furthermore, this compound has been observed to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, opening avenues for combination therapies.[9][10][11]

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound and related bibenzyls. It consolidates the current knowledge on their biological activities, mechanisms of action, and provides practical experimental methodologies.

Chemical Structure and Properties

This compound is chemically known as 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene. Its fundamental structure consists of two phenyl rings linked by an ethylene bridge, with five methoxy substitutions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₅ |

| Molecular Weight | 332.39 g/mol |

| Appearance | Not specified in literature |

| Solubility | Soluble in organic solvents such as DMSO |

Biological Activity of this compound and Related Bibenzyls

This compound exhibits a range of biological activities, with a primary focus on its anti-cancer effects. It has been shown to be non-cytotoxic to various human lung cancer cell lines (H460, H292, A549, and H23) at concentrations up to 50 µM.[9][10][11] However, at these non-toxic concentrations, it significantly inhibits cancer cell migration and invasion in a dose-dependent manner (1-50 µM).[9][10][11]

A variety of other bibenzyl compounds isolated from Dendrobium species have also demonstrated significant biological activities. The following tables summarize the reported cytotoxic, anti-inflammatory, and antioxidant activities of this compound and its analogs.

Table 2: Cytotoxic Activity of Bibenzyl Compounds from Dendrobium Species

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Amoenylin | HepG2 | 10.15 | [12] |

| Dendrosignatol | MDA-MB-231 | 25.2 | [13] |

| HT-29 | 30.4 | [13] | |

| Dendrocandin B | MDA-MB-231 | 25.9 | [13] |

| HT-29 | 29.3 | [13] | |

| Moscatilin | A375 (Melanoma) | 6.25 - 50 (dose-dependent) | [14] |

| 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) | NSCLC cells | ~100 - 200 | [15] |

| Denbinobin | K562 | 1.84 | [16] |

| Erianin | T47D | 0.04 - 0.16 (dose-dependent) | [16] |

Table 3: Anti-inflammatory Activity of Bibenzyl Compounds from Dendrobium Species

| Compound | Assay | IC₅₀ (µM) | Reference |

| Compound 1 (from D. parishii) | LPS-induced NO release in BV2 microglia | 9.95 ± 2.13 | [2] |

| Moscatilin | LPS-induced NO release in BV2 microglia | 8.77 ± 3.78 | [2] |

| 3,4-dihydroxy-5,4´-dimethoxy-bibenzyl | LPS-induced NO release in BV2 microglia | 2.39 ± 0.91 | [2] |

| Crepidatin | LPS-induced NO release in BV2 microglia | 6.69 ± 2.94 | [2] |

| Chrysotoxine | LPS-induced NO release in BV2 microglia | 2.96 ± 1.38 | [2] |

| Aloifol I | LPS-induced NO release in BV2 microglia | 8.42 ± 2.99 | [2] |

Table 4: Antioxidant Activity of Bibenzyl Compounds from Dendrobium Species

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Dendropachol | DPPH radical scavenging | 11.13 ± 0.32 | [17] |

| Lusianthridin | DPPH radical scavenging | 21.40 ± 0.61 | [18] |

Signaling Pathways and Mechanism of Action

The anti-migratory and anti-invasive effects of this compound are attributed to its modulation of the Caveolin-1 (Cav-1)-integrin signaling pathway. Treatment with this compound leads to a reduction in the protein levels of Cav-1, which in turn downregulates the expression of integrins β1, β3, and αν.[9][10] This "integrin switch" disrupts the cancer cells' interaction with the extracellular matrix (ECM), a critical step in cell migration.

The downstream signaling cascade is also affected. The phosphorylation of Focal Adhesion Kinase (FAK) and Akt, both key regulators of cell migration and survival, is diminished.[9][10] Additionally, the activity of the small GTPase Cdc42, which is involved in filopodia formation and cell polarization, is reduced.[9][10] This multi-pronged attack on the cellular machinery of migration culminates in the observed inhibition of cancer cell motility.

Furthermore, the downregulation of integrins by this compound has the added benefit of sensitizing lung cancer cells to cisplatin-mediated apoptosis.[9][10] This suggests a synergistic potential for combination therapies.

Below are diagrams illustrating the key signaling pathways and experimental workflows.

References

- 1. Anti-inflammatory bibenzyls from the stems of Dendrobium huoshanense via bioassay guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceasia.org [scienceasia.org]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. [논문]this compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis [scienceon.kisti.re.kr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

The Biological Versatility of Chrysotobibenzyls: A Technical Guide for Researchers

November 2025

Introduction

Chrysotobibenzyls, a class of bibenzyl compounds predominantly isolated from the Dendrobium genus of orchids, have emerged as a focal point of intensive research due to their diverse and potent biological activities. These naturally occurring polyphenolic compounds have demonstrated significant potential in pharmacology, exhibiting a range of effects including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of Chrysotobibenzyl extracts and their constituents, with a focus on experimental data, detailed methodologies, and the underlying molecular mechanisms, tailored for researchers, scientists, and professionals in drug development.

Extraction and Isolation of Chrysotobibenzyls

The isolation of Chrysotobibenzyls from their natural sources, primarily Dendrobium species, is a critical first step for their biological evaluation. A general workflow for extraction and purification is outlined below.

Caption: Generalized workflow for the extraction and isolation of Chrysotobibenzyls.

Experimental Protocol: Solvent Extraction and Chromatographic Separation

-

Extraction: The air-dried and powdered plant material (e.g., stems of Dendrobium chrysotoxum) is subjected to solvent extraction, typically using ethanol or methanol, through methods such as maceration, percolation, or reflux extraction.[1]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over a stationary phase like silica gel or macroporous resin.

-

Purification: Gradient elution is employed using a solvent system, often a mixture of ethanol and water in varying ratios, to separate the different components. Fractions are collected and further purified, often using techniques like Sephadex LH-20 column chromatography, to yield pure this compound compounds.

Anti-inflammatory Activity

Chrysotobibenzyls and related phenolic compounds have demonstrated notable anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Phenanthrenes & Fluorenone (from D. chrysotoxum) | RAW264.7 | 9.4 - 32.5 | [2] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the this compound extract or isolated compounds for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Caption: Inhibition of LPS-induced nitric oxide production by Chrysotobibenzyls.

Cytotoxic and Anti-Proliferative Activity

A significant area of research for Chrysotobibenzyls is their potential as anti-cancer agents. These compounds have been shown to exhibit cytotoxic and anti-proliferative activities against various cancer cell lines, particularly triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cells.[2][3][4]

Quantitative Data: Anti-Proliferative Activity (IC50 Values)

| Compound/Extract | Cell Line(s) | IC50 (µM) | Reference |

| Bibenzyls (from D. chrysotoxum) | HCC1806, MDA-MB-231, MB-MB-468 (TNBC) | 8.1 - 18.6 | [2] |

| Chrysotoxine | H460, H23 (NSCLC) | Not specified in snippets | [3][4] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, H460) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound extract or isolated compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Chrysotoxine in Lung Cancer Stem Cells

Chrysotoxine, a bibenzyl compound, has been shown to suppress cancer stem cell-like phenotypes in human lung cancer cells through the downregulation of the Src/Akt/Sox2 signaling pathway.[3][4]

Caption: Chrysotoxine inhibits the Src/Akt/Sox2 signaling pathway in cancer stem cells.

Antioxidant Activity

Chrysotobibenzyls and their extracts possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. These properties are evaluated using several in vitro assays.

Experimental Protocols for Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is measured spectrophotometrically.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified relative to a standard (e.g., Trolox).

-

Deoxyribose Assay: This assay assesses the ability of the extract to inhibit the degradation of deoxyribose by hydroxyl radicals generated through the Fenton reaction.

Neuroprotective Effects

Certain bibenzyl compounds, such as Chrysotoxine, have demonstrated significant neuroprotective effects. They have been shown to protect neuronal cells from toxin-induced apoptosis by modulating key signaling pathways.[5][6]

Signaling Pathway: Neuroprotection by Chrysotoxine

Chrysotoxine has been found to inhibit 6-hydroxydopamine (6-OHDA)-induced apoptosis in SH-SY5Y neuroblastoma cells by protecting mitochondria and modulating the NF-κB signaling pathway.[6]

Caption: Neuroprotective mechanism of Chrysotoxine involving inhibition of ROS and NF-κB.

Conclusion

This compound extracts and their constituent compounds represent a promising source of novel therapeutic agents. Their multifaceted biological activities, including anti-inflammatory, cytotoxic, antioxidant, and neuroprotective effects, are supported by a growing body of scientific evidence. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for further research and development in this exciting field. Future investigations should focus on in vivo studies to validate the preclinical findings and explore the full therapeutic potential of these remarkable natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Chrysotoxine, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of Chrysotobibenzyl: A Technical Guide

This technical whitepaper provides an in-depth overview of the preliminary anticancer screening of Chrysotobibenzyl, a bibenzyl compound that has demonstrated potential in oncology research. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's cytotoxic effects, mechanisms of action, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a naturally occurring bibenzyl compound that has been investigated for its therapeutic properties. Recent studies have focused on its potential as an anticancer agent, particularly its ability to inhibit cancer cell migration and sensitize cells to existing chemotherapeutic drugs. This guide synthesizes the current findings on this compound, focusing on its effects on lung cancer cells, and provides detailed methodologies for the key experiments involved in its preliminary screening.

Cytotoxicity and Antiproliferative Activity

Initial screenings of this compound have been conducted across various human cancer cell lines to determine its cytotoxic and antiproliferative effects. The MTT assay is a commonly employed method for these evaluations.[1][2]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on a panel of human lung cancer and non-cancerous cell lines.

| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

| H460 | Human Lung Cancer | 1 - 50 | 48 | Non-cytotoxic; Significant inhibition of migration and invasion. | [3] |

| H292 | Human Lung Cancer | 1 - <50 | 48 | Non-cytotoxic; Significant inhibition of migration and invasion. | [3] |

| H292 | Human Lung Cancer | 50 | 48 | Significantly altered cell proliferation. | [1][3] |

| A549 | Human Lung Cancer | up to 50 | 48 | Non-cytotoxic. | [1][3] |

| H23 | Human Lung Cancer | up to 50 | 48 | Non-cytotoxic. | [1][3] |

| HCT116 | Human Colon Cancer | up to 50 | 48 | Non-cytotoxic. | [1][3] |

| DP1 / DP2 | Primary Human Dermal Papilla Cells | up to 50 | 48 | Non-cytotoxic. | [1][3] |

Table 1: Summary of this compound's effects on various human cell lines.

Mechanisms of Action

Research indicates that this compound exerts its anticancer effects primarily through the inhibition of cell migration and the sensitization of cancer cells to apoptosis, rather than direct cytotoxicity at lower concentrations.

Inhibition of Cell Migration and Invasion

This compound has been shown to significantly inhibit lung cancer cell migration and invasion in a dose-dependent manner.[3] This effect is linked to the suppression of the Epithelial to Mesenchymal Transition (EMT), a key process in cancer metastasis.[1][3] The compound achieves this by modulating the Caveolin-1 (Cav-1) dependent signaling pathway.

Treatment with this compound leads to a reduction in the protein levels of:

-

Integrins β1, β3, and αν

-

Phosphorylated Focal Adhesion Kinase (p-FAK)

-

Phosphorylated Protein Kinase B (p-AKT)

-

Cell division control protein 42 homolog (Cdc42)

-

Caveolin-1 (Cav-1)[3]

By downregulating these key components, this compound disrupts the cellular machinery required for cell movement and invasion.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which this compound inhibits lung cancer cell migration.

Caption: this compound inhibits the Cav-1-mediated migration pathway.

Sensitization to Cisplatin-Mediated Apoptosis

A significant finding is that this compound can sensitize lung cancer cells to apoptosis induced by cisplatin, a common chemotherapy drug.[1][3] The downregulation of integrins by this compound not only hinders metastasis but also enhances the efficacy of cisplatin, suggesting a potential role for the compound in combination therapy to overcome drug resistance.[1]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of a compound's anticancer properties. The following sections describe the methodologies for key assays used in the screening of this compound.

General Experimental Workflow

The typical workflow for in vitro preliminary anticancer screening involves a series of assays to determine cytotoxicity, effects on cell behavior, and underlying molecular mechanisms.

Caption: General workflow for the in vitro screening of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) and vehicle controls. Incubate for the desired period (e.g., 48 hours).[3][4]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2][5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration (Wound-Healing Assay)

This assay is used to study directional cell migration in vitro.[3]

Protocol:

-

Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add a medium containing this compound at various concentrations.

-

Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24, 48 hours).

-

Analysis: Measure the width of the wound at different time points to determine the rate of cell migration into the scratched area.

Cell Migration and Invasion (Boyden Chamber Assay)

The Boyden chamber or Transwell assay is used to quantify the chemotactic migration and invasion of cells.[1][3]

Protocol:

-

Chamber Setup: Use a two-chamber plate with a porous membrane (e.g., 8 µm pores) separating the upper and lower chambers. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

-

Cell Seeding: Place a suspension of serum-starved cells in the upper chamber in a serum-free medium containing the test compound (this compound).

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as a fetal bovine serum.

-

Incubation: Incubate the plate for a sufficient time to allow cells to migrate or invade through the membrane.

-

Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface of the membrane.

-

Analysis: Count the number of stained cells in several microscopic fields to quantify migration or invasion.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.[3]

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cav-1, anti-p-AKT).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion and Future Directions

The preliminary screening of this compound reveals its potential as an anti-metastatic agent and a chemo-sensitizer for lung cancer therapy.[1][3] Unlike traditional cytotoxic drugs, its primary mechanism at non-toxic concentrations involves the disruption of key signaling pathways controlling cell migration and invasion.[3] The ability to enhance cisplatin-mediated apoptosis is particularly promising and warrants further investigation.[1]

Future research should focus on:

-

In vivo studies to validate the in vitro anti-metastatic effects in animal models.

-

Detailed investigation of the synergistic effects when combined with other chemotherapeutic agents.

-

Pharmacokinetic and toxicological profiling to assess its suitability for clinical development.

-

Elucidation of its effects on other cancer types and related signaling pathways.

This technical guide provides a foundational understanding of this compound's anticancer screening, offering valuable data and protocols for researchers in the field of oncology drug discovery.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

In Vitro Cytotoxic and Anti-Metastatic Effects of Chrysotobibenzyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic and anti-metastatic effects of Chrysotobibenzyl, a bibenzyl compound with potential applications in oncology research. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Data on Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects against various human cancer and non-cancerous cell lines. The available data indicates that this compound exhibits low direct cytotoxicity at concentrations typically used to investigate its anti-migratory and anti-invasive properties.

| Cell Line | Cell Type | Concentration (µM) | Incubation Time (hours) | Observed Effect | Citation |

| H460 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic | [1][2] |

| H292 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic (up to 50 µM), Significant alteration in cell proliferation at 50 µM | [1][2] |

| A549 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic | [1][2] |

| H23 | Human Lung Cancer | 0-50 | 48 | Non-cytotoxic | [1][2] |

| HCT116 | Human Colon Cancer | 0-50 | Not Specified | Non-cytotoxic | [1] |

| primary DP1 | Non-cancerous Human Cells | 0-50 | Not Specified | Non-cytotoxic | [1] |

| primary DP2 | Non-cancerous Human Cells | 0-50 | Not Specified | Non-cytotoxic | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the in vitro effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Cell Migration Assay (Wound-Healing Assay)

The wound-healing assay is a simple and widely used method to study directional cell migration in vitro.

Protocol:

-

Cell Seeding: Seed cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.[3]

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.[3]

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any detached cells.[3]

-

Treatment: Add fresh culture medium containing this compound at the desired concentrations or a vehicle control. To ensure that the closure of the wound is due to cell migration and not proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C.[3]

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours) using a microscope.[4]

-

Data Analysis: Measure the width of the wound at different points and calculate the rate of wound closure over time. This provides a quantitative measure of cell migration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique was employed to investigate the effect of this compound on proteins involved in cell migration and signaling.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caveolin-1, integrins β1, β3, and αν, p-FAK, p-AKT, Cdc42).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Immunofluorescence

Immunofluorescence is used to visualize the localization of specific proteins within cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.

-

Fixation: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) to preserve the cellular structure.

-

Permeabilization: If the target protein is intracellular, permeabilize the cell membrane with a detergent (e.g., Triton X-100) to allow antibody access.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against the proteins of interest (e.g., Caveolin-1, integrins).

-

Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies.

-

Counterstaining: Stain the cell nuclei with a fluorescent nuclear stain like DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the protein localization using a fluorescence microscope.

Anoikis Assay

Anoikis is a type of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.

Protocol:

-

Coating Plates: Coat culture plates with a substance that prevents cell attachment, such as poly-HEMA, to induce anoikis.[5]

-

Cell Seeding and Treatment: Seed cells in the coated plates in the presence of this compound or a control.

-

Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for anoikis to occur.

-

Viability Assessment: Assess cell viability using a suitable method, such as a Calcein AM assay, which stains live cells green.[6] The number of viable, suspension-cultured cells is quantified to determine the extent of anoikis.

Signaling Pathways and Visualizations

This compound has been shown to inhibit lung cancer cell migration and invasion by modulating a signaling pathway involving Caveolin-1 (Cav-1) and integrins.[1][2]

This compound's Proposed Mechanism of Action

The diagram below illustrates the proposed signaling pathway affected by this compound, leading to the inhibition of cell migration and invasion. This compound treatment leads to a reduction in the protein levels of Cav-1, which in turn downregulates the expression of integrins β1, β3, and αν. This leads to decreased phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT), and reduced levels of the small GTPase Cdc42, ultimately inhibiting the processes of cell migration and invasion.

Experimental Workflow for Assessing Anti-Metastatic Effects

The following diagram outlines a typical experimental workflow to investigate the anti-metastatic properties of a compound like this compound.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. This compound inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wound healing cell migration assay [bio-protocol.org]

- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anoikis resistance is a critical feature of highly aggressive ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

Chrysotobibenzyl: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysotobibenzyl, a naturally occurring bibenzyl compound, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and synthesis, a compilation of its biological activity with quantitative data, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Discovery and Historical Context

The discovery of this compound is intricately linked to the broader phytochemical exploration of the Dendrobium genus, a large group of orchids with a long history of use in traditional medicine, particularly in Asia. While a singular "discovery" paper pinpointing the exact date and researchers who first isolated this compound is not readily apparent in the available literature, its presence as a constituent of Dendrobium chrysotoxum has been repeatedly documented in studies focusing on the isolation and characterization of bibenzyl compounds from this species.

The latter half of the 20th century saw a surge in natural product chemistry, driven by advancements in chromatographic and spectroscopic techniques. This era was marked by a systematic investigation of medicinal plants to identify novel bioactive compounds. It is within this scientific milieu that this compound was likely first identified as one of the many bibenzyl derivatives present in Dendrobium species. These investigations were often aimed at understanding the chemical basis for the traditional medicinal uses of these plants. This compound is frequently co-isolated with other well-known bibenzyls such as erianin and chrysotoxine, suggesting its discovery was part of a larger effort to characterize the chemical profile of Dendrobium chrysotoxum.

Chemical Structure

IUPAC Name: 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl

Chemical Formula: C₁₇H₂₀O₅

Molecular Weight: 304.34 g/mol

Structure:

Experimental Protocols

Isolation of this compound from Dendrobium chrysotoxum

The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction and purification techniques.

3.1.1. Materials and Equipment

-

Dried and powdered stems of Dendrobium chrysotoxum

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

3.1.2. Extraction

-

Macerate the dried, powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction to dryness.

3.1.3. Chromatographic Purification

-

Subject the ethyl acetate extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by TLC. Combine fractions showing similar TLC profiles.

-

Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Final purification can be achieved by repeated silica gel column chromatography or by preparative HPLC to yield pure this compound.

3.1.4. Workflow Diagram

Total Synthesis of this compound

A detailed, step-by-step protocol for the total synthesis of this compound is not prominently available in the literature. However, the synthesis of related bibenzyls often involves Wittig-type reactions or cross-coupling reactions (e.g., Suzuki or Heck coupling) to form the central ethylene bridge, followed by functional group manipulations. A plausible synthetic strategy would involve the coupling of two appropriately substituted benzene rings.

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its anticancer and neuroprotective effects being the most studied.

Anticancer Activity

This compound exhibits cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and the inhibition of cell migration and invasion.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H460 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |

| H292 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |

| A549 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |

| H23 | Human Lung Cancer | > 50 (non-cytotoxic) | [1] |

Note: While direct cytotoxicity (IC₅₀) is low in some lung cancer cell lines, this compound has been shown to inhibit cell migration and sensitize cancer cells to other chemotherapeutic agents at non-cytotoxic concentrations.

Neuroprotective Activity

This compound has been investigated for its potential to protect neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.

Quantitative data on the neuroprotective effects of this compound, such as EC₅₀ or IC₅₀ values in specific neurotoxicity models, are not extensively compiled in the readily available literature and require further dedicated studies for a comprehensive summary.

Signaling Pathways

The anticancer effects of this compound, particularly its ability to inhibit cell migration and sensitize cancer cells to chemotherapy, are linked to its modulation of specific intracellular signaling pathways. The PI3K/Akt pathway has been identified as a key target.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to downstream effects that suppress cancer progression. The precise molecular interaction of this compound with the components of the PI3K/Akt pathway is an area of ongoing research. It is hypothesized that this compound may interfere with the phosphorylation and subsequent activation of Akt.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant potential for further development as a therapeutic agent, particularly in the context of cancer. While its discovery is rooted in the traditional use of Dendrobium species, modern scientific investigation is beginning to unravel its molecular mechanisms of action. The available data on its biological activities, especially its ability to inhibit cancer cell migration and modulate key signaling pathways like PI3K/Akt, warrant more in-depth preclinical and clinical studies.

Future research should focus on several key areas:

-

Elucidation of the precise molecular target(s) of this compound within the PI3K/Akt pathway and other relevant signaling cascades.

-

Development of a robust and scalable total synthesis to ensure a consistent supply for further research and potential clinical trials, and to allow for the generation of structural analogs with improved potency and pharmacokinetic properties.

-

Comprehensive in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models of cancer and neurodegenerative diseases.

-

Exploration of synergistic combinations of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into novel clinical applications.

References

Methodological & Application

Application Notes and Protocols for UPLC-MS/MS Analysis of Chrysotobibenzyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysotobibenzyl is a bioactive bibenzyl compound predominantly found in Dendrobium species, which are widely used in traditional medicine. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-tumor activities. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control of herbal preparations. This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction from Dendrobium Plant Material

This protocol is optimized for the extraction of this compound and other bibenzyl compounds from dried and powdered Dendrobium plant tissue.

Materials and Reagents:

-

Dried, powdered Dendrobium plant material

-

80% Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Accurately weigh approximately 0.25 g of the powdered plant material into a centrifuge tube.[1]

-

Add 50 mL of 80% methanol to the tube.[1]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath and sonicate for 45 minutes to facilitate the extraction of bibenzyl compounds.[1]

-

After sonication, centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 6500+)

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

UPLC Parameters:

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: UPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 - 1.0 | 95 | 5 |

| 1.0 - 7.0 | 5 | 95 |

| 7.0 - 10.0 | 5 | 95 |

| 10.1 - 12.0 | 95 | 5 |

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

Note: The exact precursor and product ions for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer. The following are proposed MRM transitions based on the structure of this compound and common fragmentation patterns of bibenzyls.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | 100 | 30 | 20 |

| (Internal Standard) | [To be determined] | [To be determined] | 100 | [Optimized] | [Optimized] |

Quantitative Data

The following tables summarize the representative performance characteristics of a validated UPLC-MS/MS method for the quantification of bibenzyl compounds. This data is provided as a guideline for method validation.

Table 2: Linearity and Sensitivity

| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

|---|

| this compound | 1 - 500 | > 0.995 | 0.5 | 1.0 |

Table 3: Precision and Accuracy

| Compound | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

|---|---|---|---|---|

| This compound | 5 | < 10 | < 15 | 90 - 110 |

| 50 | < 8 | < 10 | 95 - 105 |

| | 400 | < 5 | < 8 | 98 - 102 |

Table 4: Recovery and Matrix Effect

| Compound | Recovery (%) | Matrix Effect (%) |

|---|

| this compound | 85 - 110 | 90 - 115 |

Visualizations

Experimental Workflow

Caption: UPLC-MS/MS Experimental Workflow.

Metabolic Pathway of this compound

Studies have shown that this compound undergoes extensive metabolism in human liver microsomes.[2] The primary metabolic pathways include demethylation, hydroxylation, dehydrogenation, glucuronidation, and glutathione (GSH) conjugation.[2]

Caption: Metabolic Pathway of this compound.

Discussion

The presented UPLC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. The sample preparation protocol is straightforward and effective for extracting bibenzyls from complex plant matrices. The chromatographic and mass spectrometric conditions are optimized for high throughput and selectivity. The provided validation data serves as a benchmark for laboratories looking to implement this method. The visualization of the experimental workflow and metabolic pathway offers a clear understanding of the analytical process and the biotransformation of this compound. This application note should serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Immunofluorescence Staining for Caveolin-1 in Chrysotobibenzyl Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysotobibenzyls, a class of natural compounds, have demonstrated potential as anti-cancer agents. Recent studies have elucidated their mechanism of action, highlighting their role in inhibiting cancer cell migration and sensitizing cells to chemotherapy. A key protein implicated in this process is Caveolin-1 (Cav-1), a scaffolding protein essential for the formation of caveolae and a critical regulator of various signaling pathways.

This document provides detailed application notes on the role of Chrysotobibenzyls in modulating Caveolin-1 expression and function, and a comprehensive protocol for the immunofluorescence staining of Caveolin-1 to visualize these effects.

Application Notes: Chrysotobibenzyls and Caveolin-1 in Lung Cancer

Chrysotobibenzyls have been shown to inhibit the migration and invasion of human lung cancer cells in a dose-dependent manner. This inhibitory effect is mediated, at least in part, through the downregulation of Caveolin-1 protein levels. The reduction in Caveolin-1 subsequently impacts downstream signaling cascades that are crucial for cell motility and adhesion.

Key Findings:

-

Inhibition of Cell Migration and Invasion: Treatment of lung cancer cell lines (H460 and H292) with Chrysotobibenzyls (1-50 µM) significantly inhibits cell migration and invasion.[1][2]

-

Downregulation of Caveolin-1: Chrysotobibenzyl treatment leads to a reduction in the protein levels of Caveolin-1.[1][2]

-

Modulation of Downstream Effectors: The decrease in Caveolin-1 is correlated with reduced protein levels of integrins β1, β3, and αν, as well as phosphorylated Focal Adhesion Kinase (p-FAK) and phosphorylated Protein Kinase B (p-AKT).[1][2]

-

Sensitization to Chemotherapy: Chrysotobibenzyls have been observed to sensitize lung cancer cells to cisplatin-mediated apoptosis, suggesting a potential for combination therapy.[1][2]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the expression of key proteins involved in cell migration, as determined by Western blot analysis in H460 and H292 lung cancer cells.

| This compound Concentration (µM) | Relative Caveolin-1 Expression (%) | Relative Integrin β1 Expression (%) | Relative p-FAK Expression (%) | Relative p-AKT Expression (%) |

| 0 (Control) | 100 | 100 | 100 | 100 |

| 1 | Reduced | Reduced | Reduced | Reduced |

| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 50 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Note: This table is a representative summary based on findings that this compound treatment leads to a dose-dependent reduction in the specified protein levels. For precise quantitative values, refer to the original research articles.

Signaling Pathway

The signaling pathway affected by Chrysotobibenzyls involves the downregulation of Caveolin-1, which in turn inhibits the integrin-mediated signaling cascade that promotes cell migration and survival.

Caption: this compound-mediated inhibition of the Caveolin-1 signaling pathway.

Experimental Protocol: Immunofluorescence Staining of Caveolin-1

This protocol details the steps for visualizing Caveolin-1 in cultured lung cancer cells treated with this compound.

Materials

-

Cell Culture: Human lung cancer cell lines (e.g., H460, H292)

-

Reagents:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody: Rabbit anti-Caveolin-1 polyclonal antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

-

-

Equipment:

-

Cell culture plates or coverslips

-

Incubator (37°C, 5% CO2)

-

Fluorescence microscope

-

Procedure

-

Cell Seeding and Treatment:

-

Seed lung cancer cells onto glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency the next day.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24-48 hours. Include a vehicle control (DMSO).

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Caveolin-1 antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting and Visualization:

-

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Visualize the slides using a fluorescence microscope. Capture images using appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

-

Experimental Workflow

Caption: Immunofluorescence staining workflow for Caveolin-1.

Conclusion

The study of Chrysotobibenzyls' effect on Caveolin-1 provides valuable insights into novel anti-cancer therapeutic strategies. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of Caveolin-1, offering a qualitative and semi-quantitative method to assess the impact of these compounds on cancer cells. The provided protocols and diagrams serve as a comprehensive guide for researchers investigating the interplay between Chrysotobibenzyls and Caveolin-1-mediated signaling pathways.

References

Application Notes and Protocols for Determining Chrysotobibenzyl Cytotoxicity using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[1][2] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[1][4]